molecular formula C27H28N2O4 B10935346 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole

Cat. No.: B10935346
M. Wt: 444.5 g/mol
InChI Key: ZBVPGNLHQRLYQE-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its two 3,4-dimethoxyphenyl groups and a 3-methylbenzyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps may include:

    Preparation of Hydrazine Derivative: The hydrazine derivative is prepared by reacting hydrazine hydrate with 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: The hydrazine derivative is then condensed with 1-(3-methylbenzyl)-3,4-dimethoxyacetophenone in the presence of an acid catalyst such as hydrochloric acid or acetic acid.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole is unique due to the specific positioning of the 3-methylbenzyl group, which may influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C27H28N2O4/c1-18-7-6-8-19(13-18)17-29-23(21-10-12-25(31-3)27(15-21)33-5)16-22(28-29)20-9-11-24(30-2)26(14-20)32-4/h6-16H,17H2,1-5H3

InChI Key

ZBVPGNLHQRLYQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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